molecular formula C7H12N2O3S B3363132 4-Isocyanato-1-methanesulfonylpiperidine CAS No. 1016886-27-3

4-Isocyanato-1-methanesulfonylpiperidine

Cat. No.: B3363132
CAS No.: 1016886-27-3
M. Wt: 204.25 g/mol
InChI Key: DVRFZFNTDSRPOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-1-methanesulfonylpiperidine typically involves the reaction of 1-methanesulfonylpiperidine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme can be represented as follows:

    Starting Material: 1-Methanesulfonylpiperidine

    Reagent: Phosgene or a phosgene equivalent

    Reaction Conditions: Controlled temperature and pressure, typically in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes the use of larger reactors, precise control of reaction parameters, and implementation of safety measures to handle toxic reagents like phosgene. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1-methanesulfonylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Aprotic solvents like dichloromethane or acetonitrile

    Conditions: Mild to moderate temperatures, typically under an inert atmosphere to prevent moisture from affecting the reaction.

Major Products

    Ureas: Formed by the reaction with amines

    Carbamates: Formed by the reaction with alcohols

    Amines: Formed by hydrolysis of the isocyanate group

Scientific Research Applications

4-Isocyanato-1-methanesulfonylpiperidine is used in various scientific research applications, including:

    Proteomics: As a reagent for modifying proteins and peptides to study their structure and function.

    Medicinal Chemistry: In the synthesis of bioactive molecules and drug candidates.

    Material Science: As a building block for the synthesis of polymers and advanced materials.

    Chemical Biology: For the development of chemical probes to study biological processes.

Mechanism of Action

The mechanism of action of 4-Isocyanato-1-methanesulfonylpiperidine involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules, leading to the formation of stable adducts. These interactions can be used to modify the activity, stability, or localization of the target molecules. The methanesulfonyl group can also participate in reactions, providing additional sites for chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isocyanato-1-methylpiperidine
  • **4-Isocyanato-1-ethylsulfonylpiper

Properties

IUPAC Name

4-isocyanato-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRFZFNTDSRPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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